molecular formula C23H25N3O4S B11031622 5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione

5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione

Cat. No.: B11031622
M. Wt: 439.5 g/mol
InChI Key: NSKIEOVEHTZZHL-HTXNQAPBSA-N
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Description

5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its structure features a quinoline core, a thiazolane ring, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thiazolane ring and the piperidine moiety. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

    Introduction of the Thiazolane Ring: This step often involves the cyclization of a thioamide with an α-halo ketone.

    Attachment of the Piperidine Moiety: This can be done via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline core or the thiazolane ring, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and quinoline positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of reduced quinoline derivatives or thiazolidines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors. It could be explored for its antimicrobial, antiviral, or anticancer properties.

Medicine

Due to its potential biological activity, this compound could be investigated as a lead compound in drug discovery. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the materials science field, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA or inhibit topoisomerases, while the piperidine moiety could interact with neurotransmitter receptors. The thiazolane ring might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Thiazolane Derivatives: Compounds such as thiazolidinediones, used in the treatment of diabetes.

    Piperidine Derivatives: Compounds like piperidine itself, which is a common structural motif in many pharmaceuticals.

Uniqueness

What sets 5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione apart is its combination of these diverse functional groups in a single molecule. This unique structure may confer a distinct profile of biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

(5E)-5-[6-methoxy-11,11-dimethyl-2-oxo-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H25N3O4S/c1-23(2)11-13(12-25-7-5-4-6-8-25)15-9-14(30-3)10-16-17(21(28)26(23)18(15)16)19-20(27)24-22(29)31-19/h9-11H,4-8,12H2,1-3H3,(H,24,27,29)/b19-17+

InChI Key

NSKIEOVEHTZZHL-HTXNQAPBSA-N

Isomeric SMILES

CC1(C=C(C2=C3N1C(=O)/C(=C/4\C(=O)NC(=O)S4)/C3=CC(=C2)OC)CN5CCCCC5)C

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=O)S4)C3=CC(=C2)OC)CN5CCCCC5)C

Origin of Product

United States

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